5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine
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Overview
Description
5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine is a heterocyclic compound that features a thiadiazole ring fused with a pyrimidine ring
Preparation Methods
The synthesis of 5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine typically involves the reaction of 4-methylbenzenethiol with appropriate thiadiazole and pyrimidine precursors. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of microwave activation to shorten reaction times and improve selectivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds to 5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine include other thiadiazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:
Properties
CAS No. |
647860-10-4 |
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Molecular Formula |
C14H12N4S2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C14H12N4S2/c1-10-2-4-11(5-3-10)8-19-14-13(17-20-18-14)12-6-15-9-16-7-12/h2-7,9H,8H2,1H3 |
InChI Key |
VCYJRSHQILVPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NSN=C2C3=CN=CN=C3 |
Origin of Product |
United States |
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